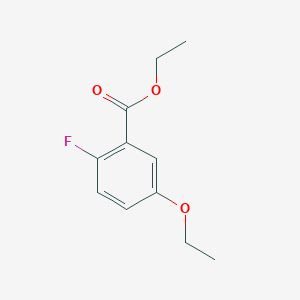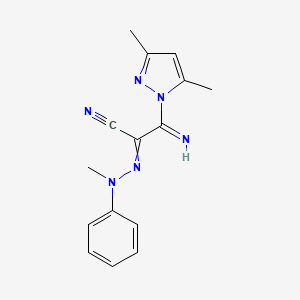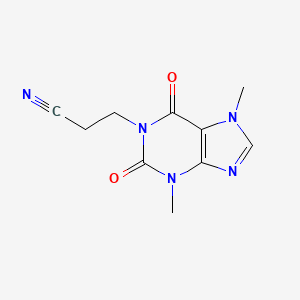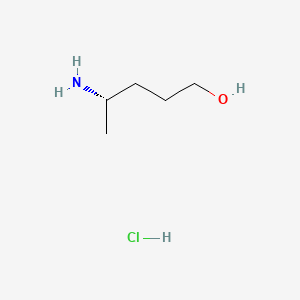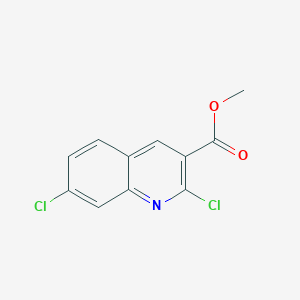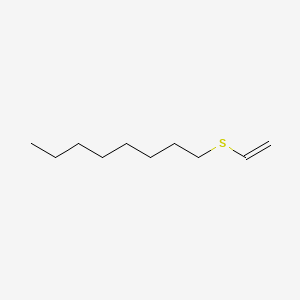
Octane, 1-(ethenylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octane, 1-(ethenylthio)-: is an organic compound with the molecular formula C10H20S . It is also known by other names such as n-octyl-vinyl sulfide and octylsulfanyl-ethene . This compound is characterized by the presence of an octane chain attached to a vinyl sulfide group, making it a unique member of the sulfide family.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Octane, 1-(ethenylthio)- typically involves the reaction of 1-bromooctane with ethylsulfanylacetate under specific conditions . Another method involves the reaction of 1-mercaptooctane with acetylene . These reactions are usually carried out under controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis routes mentioned above can be scaled up for industrial production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Octane, 1-(ethenylthio)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfide group to a sulfoxide or sulfone.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The vinyl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Catalytic hydrogenation using is a typical method.
Substitution: Nucleophiles such as and can be used under mild conditions.
Major Products Formed:
Oxidation: Formation of or .
Reduction: Formation of .
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Octane, 1-(ethenylthio)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the production of specialty chemicals and as a precursor for more complex compounds.
Mecanismo De Acción
The mechanism of action of Octane, 1-(ethenylthio)- involves its interaction with various molecular targets. The vinyl sulfide group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and functions. The exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
1-Octanethiol: Similar in structure but contains a thiol group instead of a vinyl sulfide group.
Octane, 1-(methylthio)-: Contains a methylthio group instead of a vinyl sulfide group.
Propiedades
Número CAS |
42779-08-8 |
|---|---|
Fórmula molecular |
C10H20S |
Peso molecular |
172.33 g/mol |
Nombre IUPAC |
1-ethenylsulfanyloctane |
InChI |
InChI=1S/C10H20S/c1-3-5-6-7-8-9-10-11-4-2/h4H,2-3,5-10H2,1H3 |
Clave InChI |
FUQCHGNXIFLYAW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCSC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


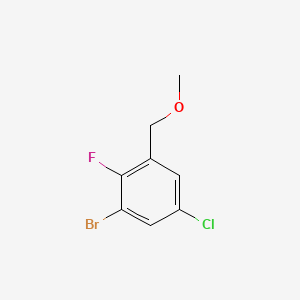
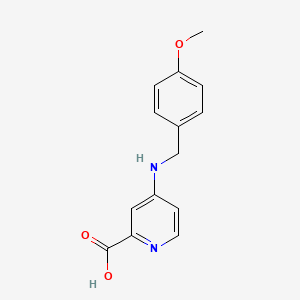
![1,4-Naphthalenedione,2-[hydroxy[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B14017510.png)
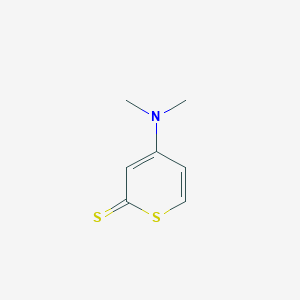

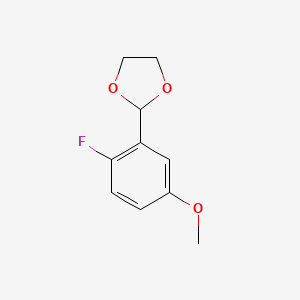
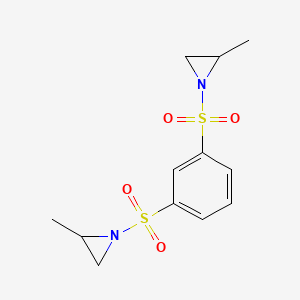

![[cis-1-Benzyl-3-methyl-pyrrolidin-2-yl]methanamine](/img/structure/B14017540.png)
